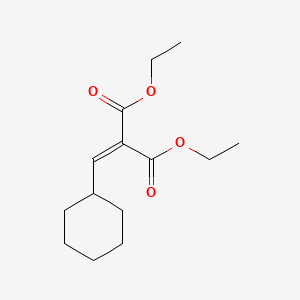
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester is an organic compound that belongs to the class of diesters. It is derived from malonic acid, which is also known as propanedioic acid. This compound is characterized by the presence of a cyclohexylmethylene group attached to the malonic acid backbone, with two ethyl ester groups. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (cyclohexylmethylene)-, diethyl ester typically involves the reaction of diethyl malonate with cyclohexylmethylene bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion attacks the bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Alkylation: The compound can undergo alkylation reactions at the methylene group.
Condensation: It can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Alkylation: Strong bases such as sodium hydride or sodium ethoxide are used to deprotonate the methylene group, followed by reaction with alkyl halides.
Condensation: Catalysts such as piperidine or pyridine are used to facilitate condensation reactions.
Major Products Formed
Hydrolysis: Yields cyclohexylmethylene malonic acid.
Alkylation: Produces alkyl-substituted derivatives.
Condensation: Forms various cyclic or acyclic compounds depending on the reactants used.
Scientific Research Applications
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (cyclohexylmethylene)-, diethyl ester involves its ability to participate in various chemical reactions due to the presence of reactive ester and methylene groups. These groups can undergo nucleophilic substitution, condensation, and hydrolysis reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the cyclohexylmethylene group.
Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups.
Cyclohexylmethylene malonic acid: The corresponding acid form without ester groups.
Uniqueness
Propanedioic acid, (cyclohexylmethylene)-, diethyl ester is unique due to the presence of the cyclohexylmethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications, offering versatility that simpler esters like diethyl malonate do not provide.
Properties
CAS No. |
13592-76-2 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
diethyl 2-(cyclohexylmethylidene)propanedioate |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
OHKVDTBSKOGHMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1CCCCC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


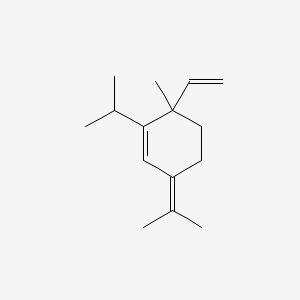
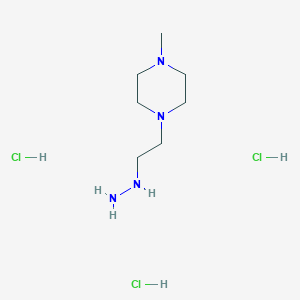
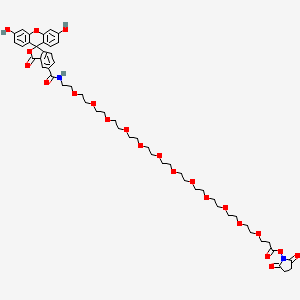


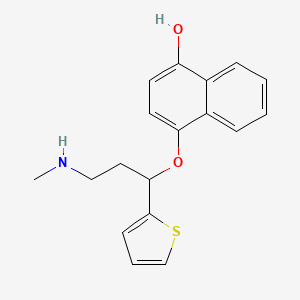
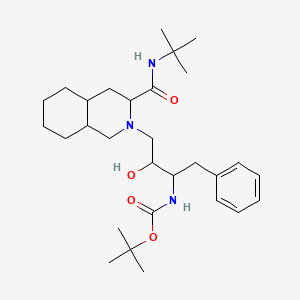
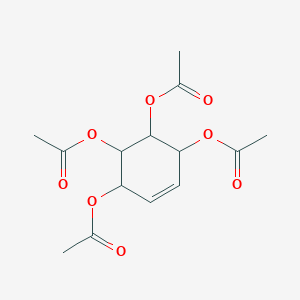
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
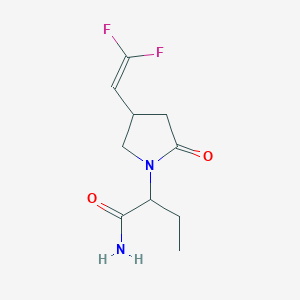

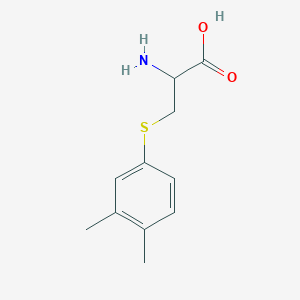
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

